LogP Shift and Hydrophobicity Profile Relative to the Acetic Acid Congener Alrestatin
The target compound displays a computed LogP (XLogP3-AA) of 3.1, compared to a computed LogP of approximately 1.8 for Alrestatin (2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid, CAS 51411-04-2), representing a 1.3 log unit increase in lipophilicity attributable solely to the α-isopropyl substitution [1][2]. This difference corresponds to an approximately 20-fold increase in octanol–water partition coefficient. In the aldose reductase inhibitor literature, N-substituent lipophilicity has been correlated with membrane permeability and tissue distribution, making this LogP shift a potentially impactful variable for cell-based and in vivo experimental design [3].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 (Hit2Lead reported LogP = 3.29) |
| Comparator Or Baseline | Alrestatin: XLogP3-AA = ~1.8 (PubChem CID 2030) |
| Quantified Difference | ΔLogP ≈ +1.3 (approximately 20-fold higher partitioning) |
| Conditions | Computed values from XLogP3-AA algorithm (PubChem); validated against Hit2Lead database LogP |
Why This Matters
The substantial LogP difference means the target compound will partition into hydrophobic compartments (membranes, protein interiors) more efficiently than Alrestatin, making it functionally non-interchangeable in cell-permeability-dependent assays.
- [1] PubChem. Compound Summary for CID 2829875: 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid. https://pubchem.ncbi.nlm.nih.gov/compound/86703-97-1 (accessed 2026-05-02). View Source
- [2] PubChem. Compound Summary for CID 2030: Alrestatin. https://pubchem.ncbi.nlm.nih.gov/compound/2030 (accessed 2026-05-02). View Source
- [3] Kador, P. F.; Sharpless, N. E.; Kinoshita, J. H. Aldose Reductase Inhibitors: Structure–Activity Relationships and Therapeutic Potential. Med. Res. Rev. 1985, 5 (3), 333–363. View Source
